molecular formula C8H16O B1585541 3-Cyclopentyl-1-propanol CAS No. 767-05-5

3-Cyclopentyl-1-propanol

Cat. No. B1585541
Key on ui cas rn: 767-05-5
M. Wt: 128.21 g/mol
InChI Key: IBMXMCXCSPGCDQ-UHFFFAOYSA-N
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Patent
US03978140

Procedure details

A 12-liter, 4-necked glass reaction vessel equipped as described in Example 1 was charged with 180 grams (4.75 moles) of sodium borohydride, 4 liters of tetrahydrofuran, 0.485 liter (6.6 moles) of dimethyl sulfide, and 0.74 liter (6.0 moles) of boron trifluoride diethyl etherate at 0°-5°C using essentially the same procedure as described in Example 1. After stirring for a additional 0.5 hour at 20°-25°C, 780 grams (5.5 moles) of 3-cyclopentylpropionic acid was added dropwise over a 3 hour period while maintaining a temperature of 35°-40°C. After standing overnight at room temperature, hydrolysis of the reaction mixture followed by distillation of the crude product gave 613 grams (87.5% yield) of 3-cyclopentyl-1-propanol, bp 93°-95°C at 8 mm, n20D 1.4595.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0.485 L
Type
reactant
Reaction Step One
Quantity
0.74 L
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
780 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].CSC.B(F)(F)F.CCOCC.[CH:15]1([CH2:20][CH2:21][C:22](O)=[O:23])[CH2:19][CH2:18][CH2:17][CH2:16]1>O1CCCC1>[CH:15]1([CH2:20][CH2:21][CH2:22][OH:23])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.485 L
Type
reactant
Smiles
CSC
Name
Quantity
0.74 L
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
780 g
Type
reactant
Smiles
C1(CCCC1)CCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a additional 0.5 hour at 20°-25°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12-liter, 4-necked glass reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 35°-40°C
WAIT
Type
WAIT
Details
After standing overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
hydrolysis of the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the crude product

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CCCC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 613 g
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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